molecular formula C30H25F10NO3 B1684379 Anacetrapib CAS No. 875446-37-0

Anacetrapib

Numéro de catalogue B1684379
Numéro CAS: 875446-37-0
Poids moléculaire: 637.5 g/mol
Clé InChI: MZZLGJHLQGUVPN-HAWMADMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor with hypocholesterolemic properties . It reduces the transfer of cholesteryl ester from HDL to LDL and/or VLDL, thereby increasing serum HDL-cholesterol levels and decreasing serum LDL-cholesterol levels .


Synthesis Analysis

The synthesis of Anacetrapib involves the preparation of stable isotope-labeled Anacetrapib and its major metabolites . This process supports the development of Anacetrapib and is used to analyze clinical samples .


Molecular Structure Analysis

Anacetrapib belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond . The primary binding site of Anacetrapib resides in the tunnel inside CETP, near the residues surrounding the N-terminal opening .


Chemical Reactions Analysis

Anacetrapib inhibits CETP activity, which normally transfers cholesterol from HDL cholesterol to very low-density or low-density lipoproteins (VLDL or LDL) . This inhibition results in an increase in HDL-cholesterol and a decrease in LDL-cholesterol .


Physical And Chemical Properties Analysis

Anacetrapib has a molecular formula of C30H25F10NO3 and a molecular weight of 637.5 g/mol . It is a small molecule and is classified as an investigational drug .

Applications De Recherche Scientifique

Dyslipidemia Management

Anacetrapib is a new Cholesteryl Ester Transfer Protein (CETP) inhibitor that has shown promise in the management of dyslipidemias . It significantly increases serum high-density lipoprotein cholesterol (HDL) levels and decreases low-density lipoprotein cholesterol (LDL) concentration .

Cardiovascular Disease Prevention

The Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification (REVEAL) trial showed that anacetrapib administration on top of statin treatment significantly reduces cardiovascular events in patients with atherosclerotic vascular disease .

Lipoprotein Regulation

Anacetrapib substantially increases HDL cholesterol and apolipoprotein (Apo) AI levels with a profound increase of large HDL2 particles, but also pre-β HDL particles . It decreases LDL cholesterol levels mainly due to increased catabolism of LDL particles through LDL receptors .

Lipoprotein a (Lp(a)) Level Reduction

Anacetrapib decreases Lp(a) levels owing to a decreased Apo(a) production . This could be beneficial in patients with increased Lp(a) levels.

Triglyceride Level Regulation

Anacetrapib modestly decreases triglyceride (TRG) levels due to increased lipolysis and increased receptor-mediated catabolism of TRG-rich particles .

Carbohydrate Homeostasis

Interestingly, anacetrapib may be associated with a beneficial effect on carbohydrate homeostasis .

Pharmacokinetics in Different Populations

Studies have been conducted to evaluate the single- and multiple-dose pharmacokinetics (PK), safety, and tolerability of anacetrapib in healthy Chinese subjects and assess the PK difference between Chinese and other populations .

Potential Cardioprotective Strategy

In a clinical trial, patients with established atherosclerotic cardiovascular disease were treated with anacetrapib 100 mg daily or matching placebo daily for a median follow-up period of 4.1 years . This suggests a potential cardioprotective strategy with the use of Anacetrapib.

Mécanisme D'action

Target of Action

Anacetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . By inhibiting CETP, Anacetrapib affects the lipid profile in the body .

Mode of Action

As a CETP inhibitor, Anacetrapib blocks the activity of CETP in plasma . This inhibition prevents the transfer of cholesteryl esters and triglycerides between different lipoprotein fractions . As a result, it leads to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The inhibition of CETP by Anacetrapib disrupts the normal lipid exchange process between HDL, LDL, and very-low-density lipoproteins (VLDL) . This disruption leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . The exact biochemical pathways affected by Anacetrapib are still under investigation.

Pharmacokinetics

Anacetrapib exhibits a low-to-moderate degree of absorption after oral dosing . The majority of the absorbed dose is eliminated via oxidation to a series of hydroxylated metabolites that undergo conjugation with glucuronic acid before excretion into bile . Anacetrapib has a median Tmax of 3.0–5.0 hours and an elimination half-life of 105.3–122.3 hours . The AUC and Cmax of Anacetrapib increase in a slightly less than dose-proportional manner over a dose range of 50–200 mg .

Result of Action

The inhibition of CETP by Anacetrapib leads to a significant increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This change in lipid profile is associated with a reduced risk of cardiovascular diseases .

Action Environment

The pharmacokinetics of Anacetrapib can be influenced by various factors, including genetic variations . . It’s important to note that the effectiveness of Anacetrapib can vary among individuals due to differences in genetic makeup, diet, and other environmental factors .

Safety and Hazards

The long-term safety and efficacy of Anacetrapib have been studied in patients with atherosclerotic vascular disease . The beneficial effects of Anacetrapib on major coronary events increased with longer follow-up, and no adverse effects emerged on non-vascular mortality or morbidity .

Orientations Futures

Anacetrapib could be useful for the effective management of dyslipidemias in high-risk patients that do not attain their LDL cholesterol target or are statin intolerable . Its role in patients with increased Lp (a) levels remains to be established .

Propriétés

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236452
Record name Anacetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anacetrapib

CAS RN

875446-37-0
Record name Anacetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875446-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anacetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anacetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANACETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anacetrapib
Reactant of Route 2
Reactant of Route 2
Anacetrapib
Reactant of Route 3
Reactant of Route 3
Anacetrapib
Reactant of Route 4
Reactant of Route 4
Anacetrapib
Reactant of Route 5
Reactant of Route 5
Anacetrapib
Reactant of Route 6
Reactant of Route 6
Anacetrapib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.